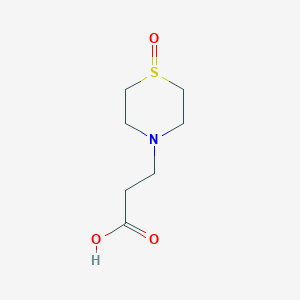![molecular formula C9H12O3S B12280210 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester CAS No. 131543-52-7](/img/structure/B12280210.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group, an acetylthio group, and a methyl ester group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane core on a large scale . The resulting diketone can then undergo various transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the photochemical addition method makes it a promising approach for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the acetylthio and methyl ester groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an acetylthio group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds have different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is unique due to the presence of the acetylthio group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable building block for the synthesis of complex molecules with unique properties.
Propiedades
Número CAS |
131543-52-7 |
|---|---|
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3 |
Clave InChI |
CCIOZFIYADKDHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC12CC(C1)(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




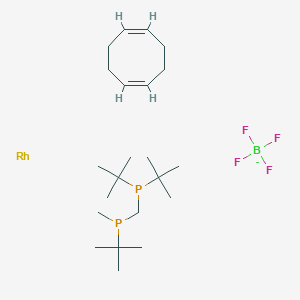
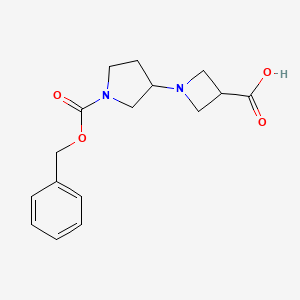
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)
![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)
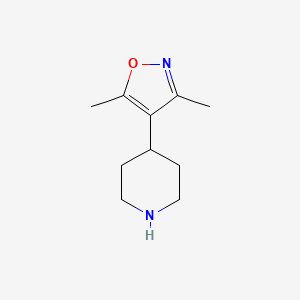

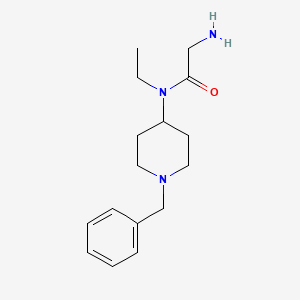
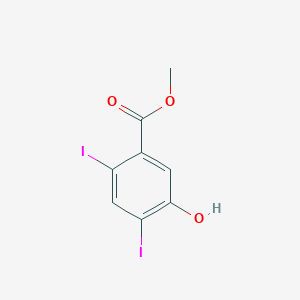
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

